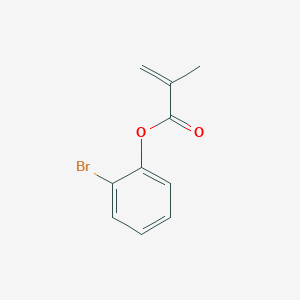

2-Bromophenyl 2-methylprop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

89612-83-9 |

|---|---|

Molecular Formula |

C10H9BrO2 |

Molecular Weight |

241.08 g/mol |

IUPAC Name |

(2-bromophenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H9BrO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-6H,1H2,2H3 |

InChI Key |

OEZWIIUNRMEKGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=CC=C1Br |

Origin of Product |

United States |

Sophisticated Synthetic Routes to 2 Bromophenyl 2 Methylprop 2 Enoate and Analogues

Direct Esterification Routes for 2-Bromophenyl 2-methylprop-2-enoate Synthesis

The most direct method for synthesizing this compound involves the esterification of 2-bromophenol (B46759). This approach leverages the reactivity of the phenolic hydroxyl group with an activated form of methacrylic acid.

Methodologies Utilizing 2-Bromophenol with Methacryloyl Chloride or Related Reagents

The synthesis of this compound is typically achieved through the reaction of 2-bromophenol with methacryloyl chloride. This reaction is a classic example of an acylation, often performed under Schotten-Baumann conditions. iitk.ac.inwikipedia.org In this procedure, the phenol (B47542) is treated with the acyl chloride in the presence of a base. The base, commonly an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride gas that is generated as a byproduct of the reaction. iitk.ac.inresearchgate.netlibretexts.org

The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen, often deprotonated by the base to form a more nucleophilic phenoxide ion, attacks the electrophilic carbonyl carbon of methacryloyl chloride. chemistry-reaction.comrajdhanicollege.ac.in This is followed by the expulsion of the chloride leaving group, resulting in the formation of the desired ester, this compound. chemistry-reaction.com An alternative to methacryloyl chloride is the use of methacrylic anhydride, which can also acylate phenols, though sometimes requiring a catalyst and heating. chemicalbook.com

Optimization of Reaction Conditions and Isolation Techniques

To enhance the efficiency and yield of the esterification, various reaction parameters can be optimized. The choice of solvent is important, with chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) often being used. researchgate.net A two-phase system, consisting of an organic solvent for the reactants and an aqueous phase for the base, is a common setup for Schotten-Baumann reactions. wikipedia.org

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride, can significantly improve the reaction rate and yield, even allowing the reaction to proceed rapidly at low temperatures (e.g., 0°C). ingentaconnect.com Temperature control is a critical factor; reactions are often initiated at low temperatures (around 0°C) to manage the exothermic nature of the acylation. researchgate.net To prevent the premature polymerization of the methacrylate (B99206) product, a radical scavenger like butylated hydroxytoluene (BHT) may be introduced into the reaction mixture. researchgate.net

Upon completion, the work-up procedure is crucial for isolating the pure product. This typically involves separating the organic layer and washing it sequentially with water and an aqueous sodium bicarbonate solution to remove any unreacted phenol, residual acid chloride, and the HCl byproduct. researchgate.net The organic solvent is then removed, often by distillation, and the final product can be further purified by vacuum distillation to achieve high purity. researchgate.net

Synthesis of Structurally Related Bromophenyl Methacrylate and Methacrylamide Monomers

The synthetic principles applied to this compound can be extended to a wider range of structurally related monomers, including other brominated isomers and methacrylamides.

Amidation and Esterification Approaches from Brominated Anilines or Phenols

Analogous to the synthesis of bromophenyl methacrylates from bromophenols, bromophenyl methacrylamides can be synthesized from brominated anilines. A key example is the synthesis of N-(4-bromophenyl)-2-methacrylamide, which is prepared by reacting 4-bromoaniline (B143363) with methacryloyl chloride in a suitable solvent. iitk.ac.in This reaction, like its esterification counterpart, is a nucleophilic acyl substitution where the amino group of the bromoaniline attacks the carbonyl carbon of the methacryloyl chloride.

The general Schotten-Baumann conditions are also applicable for the synthesis of amides from amines and acyl chlorides. wikipedia.orgchemistry-reaction.com The reaction is typically carried out in the presence of a base to scavenge the generated HCl.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Bromophenol | Methacryloyl Chloride | This compound | Esterification |

| 4-Bromoaniline | Methacryloyl Chloride | N-(4-bromophenyl)-2-methacrylamide | Amidation |

Exploration of Different Bromophenyl Isomers and Functionalized Derivatives

The synthetic scope can be broadened to include various isomers and functionalized derivatives. For instance, by starting with 4-bromophenol (B116583) instead of 2-bromophenol, 4-bromophenyl 2-methylprop-2-enoate can be synthesized using the same esterification methodologies. The synthesis of the p-bromophenol precursor is a well-documented process involving the direct bromination of phenol. ingentaconnect.com Similarly, other substituted phenols, such as methoxy-substituted phenols, have been used to create a library of functionalized phenyl methacrylates. capes.gov.br This modularity allows for the fine-tuning of the monomer's properties by altering the substitution pattern on the phenyl ring.

Precursor Synthesis and Derivatization Strategies for Bromophenyl Methacrylates

The availability of high-purity precursors is paramount for the successful synthesis of the target monomers. Key starting materials include brominated phenols and anilines, as well as methacryloyl chloride itself.

The synthesis of bromophenols can be achieved through the electrophilic bromination of phenol. By controlling the reaction conditions, different isomers can be selectively obtained. For example, the bromination of phenol in carbon disulfide at low temperatures can yield p-bromophenol with good selectivity. ingentaconnect.com

Methacryloyl chloride is typically prepared from methacrylic acid. Common reagents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The reaction with thionyl chloride, for instance, can be performed by refluxing the mixture, followed by evaporation of the excess reagent to yield the desired acyl chloride. researchgate.net Due to the tendency of methacryloyl chloride to polymerize, these syntheses are often carried out in the presence of polymerization inhibitors. google.com

Preparation of Key Bromophenyl-Substituted Intermediates for Downstream Functionalization

The synthesis of complex aryl methacrylates, such as this compound, is highly dependent on the efficient preparation of key bromophenyl-substituted intermediates. These intermediates serve as versatile platforms, allowing for the introduction of the methacrylate moiety or other functional groups in subsequent steps. Research has focused on developing robust methods for creating these foundational molecules, ensuring high yields and purity, which are critical for their use in further functionalization.

One fundamental approach involves the Grignard reaction to produce bromophenyl-containing alcohols. A notable example is the synthesis of 2-(2-bromophenyl)-2-propanol. chemicalbook.com This process starts with methyl 2-bromobenzoate, which is treated with an excess of methylmagnesium bromide. The reaction is typically conducted in a solvent like tetrahydrofuran (B95107) (THF) under cooled conditions to manage its exothermic nature. Following the reaction, a careful quench with an acid, such as hydrochloric acid, leads to the formation of the desired tertiary alcohol. This method has been shown to be highly efficient, achieving yields of up to 98.2%. chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-bromobenzoate | Methylmagnesium Bromide (CH₃MgBr) | Tetrahydrofuran (THF) | Ice-water bath, then room temperature | 98.2% | chemicalbook.com |

Another significant intermediate is 2-(4-bromophenyl)-2-methylpropanoic acid, which is valuable for synthesizing various pharmaceuticals. Its preparation involves the selective bromination of 2-methyl-2-phenylpropanoic acid. patsnap.com This reaction is carried out in an aqueous medium using bromine, with sodium bicarbonate acting as a base. The process demonstrates good regioselectivity, primarily yielding the para-bromo isomer. After acidification and extraction, the product can be isolated in high purity and good yield. This method avoids the use of more hazardous solvents like carbon tetrachloride, which has been a drawback of older procedures. patsnap.com

| Starting Material | Brominating Agent | Solvent | Key Steps | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methyl-2-phenylpropanoic acid | Bromine (Br₂) | Water, Dichloromethane | Bromination in aqueous NaHCO₃, followed by acidification and extraction | 74-81% | patsnap.com |

The carbon-bromine (C-Br) bond in these intermediates is a key functional handle for downstream reactions, particularly metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are especially prominent for this purpose. For instance, the C-Br bond can be used to form carbon-nitrogen (C-N) bonds, a critical step in the synthesis of many biologically active molecules. organic-chemistry.orgmit.edu Palladium catalysts, often in conjunction with specialized ligands, can facilitate the coupling of bromophenyl compounds with amines or their equivalents. organic-chemistry.org Similarly, copper-catalyzed methods, such as the Ullmann coupling reaction, provide another powerful tool for the amination of bromo-substituted aromatic compounds, further highlighting the versatility of these intermediates. mdpi.com This post-functionalization capability allows a single bromophenyl precursor to be converted into a diverse array of more complex molecules.

Comprehensive Spectroscopic and Advanced Structural Characterization of 2 Bromophenyl 2 Methylprop 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy serves as a primary tool for the definitive structural assignment of 2-bromophenyl 2-methylprop-2-enoate, providing insights into the electronic environment of each proton and carbon atom.

Analysis of Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shifts and Coupling Patterns for Definitive Assignments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring and the protons of the 2-methylprop-2-enoate moiety. The four protons on the aromatic ring are expected to appear as complex multiplets in the downfield region, typically between δ 7.0 and 7.8 ppm, due to spin-spin coupling and the influence of the bromine atom and the ester linkage. The vinylic protons of the methacrylate (B99206) group are anticipated to resonate as two distinct signals, likely singlets or narrow doublets, in the range of δ 5.5 to 6.5 ppm. The methyl protons of the methacrylate group would present as a sharp singlet at approximately δ 2.0 ppm.

The predicted ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the ester is expected to have a chemical shift in the range of δ 164-168 ppm. The carbons of the aromatic ring would appear between δ 120 and 150 ppm, with the carbon atom bonded to the bromine atom showing a characteristic shift. The olefinic carbons of the methacrylate group are predicted to be in the δ 125-140 ppm region, while the methyl carbon is expected at approximately δ 18 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~165 |

| C-Br (Aromatic) | - | ~118 |

| Aromatic CH | ~7.2-7.7 (multiplets) | ~128-134 |

| C-O (Aromatic) | - | ~149 |

| =C(CH₃) | - | ~136 |

| =CH₂ | ~5.8 (singlet), ~6.3 (singlet) | ~127 |

| -CH₃ | ~2.0 (singlet) | ~18 |

Note: These are predicted values and may vary slightly from experimental data.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would primarily show correlations among the protons on the aromatic ring, helping to decipher their complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the vinylic protons and the carbonyl carbon, as well as between the aromatic protons and the ester carbonyl carbon, confirming the ester linkage to the phenyl ring. Correlations between the methyl protons and the olefinic carbons would further solidify the structure of the methacrylate unit.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides key information about the functional groups present in this compound.

Identification of Characteristic Functional Group Vibrations (e.g., Ester Carbonyl, Olefinic Double Bond, Aryl Halide)

The FTIR and Raman spectra are expected to display characteristic absorption bands that confirm the presence of the key functional groups.

Ester Carbonyl (C=O) Stretch: A strong absorption band is predicted in the region of 1720-1740 cm⁻¹ in the FTIR spectrum, which is characteristic of the C=O stretching vibration in an unsaturated ester.

Olefinic Double Bond (C=C) Stretch: A medium intensity band around 1630-1640 cm⁻¹ is expected, corresponding to the C=C stretching of the methacrylate group.

Aryl Halide (C-Br) Stretch: The C-Br stretching vibration is anticipated to produce a signal in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Ester Carbonyl | C=O Stretch | ~1730 | Strong |

| Olefinic Double Bond | C=C Stretch | ~1635 | Medium |

| Aromatic Ring | C=C Stretch | ~1580, ~1470 | Medium to Strong |

| Aryl Halide | C-Br Stretch | ~550 | Medium to Strong |

| Vinylic C-H | =C-H Stretch | ~3080 | Medium |

| Aromatic C-H | Ar-C-H Stretch | ~3060 | Medium |

| Aliphatic C-H | -CH₃ Stretch | ~2980, ~2950 | Medium |

Note: These are predicted values and may vary from experimental data.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Properties

Determination of Electronic Transitions and Absorption Maxima in Various Solvents

The study of electronic transitions through UV-Visible spectroscopy provides valuable insights into the electronic structure of a molecule. For this compound, the electronic spectrum is expected to be characterized by absorptions arising from the substituted benzene (B151609) ring and the α,β-unsaturated ester moiety. The benzene ring typically exhibits two main absorption bands, the E2-band (a π → π* transition) and the B-band (a π → π* transition), which are influenced by the substitution pattern. The 2-methylprop-2-enoate group contains a conjugated system (C=C-C=O) which also gives rise to π → π* and n → π* transitions.

The absorption maxima (λmax) of a compound can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the fine structure of the absorption bands is often more resolved. In polar solvents, these bands may broaden and shift. For instance, a bathochromic shift (red shift) to longer wavelengths is often observed for π → π* transitions with increasing solvent polarity, while a hypsochromic shift (blue shift) to shorter wavelengths is typical for n → π* transitions.

Interactive Data Table: Expected Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Polarity Index | Expected λmax for π → π* (nm) | Expected λmax for n → π* (nm) |

| n-Hexane | 0.1 | ~265-275 | ~300-320 |

| Dichloromethane (B109758) | 3.1 | ~270-280 | ~295-315 |

| Acetonitrile | 5.8 | ~270-280 | ~290-310 |

| Ethanol | 4.3 | ~275-285 | ~285-305 |

| Water | 10.2 | ~275-285 | ~280-300 |

Note: The data in this table is hypothetical and based on the expected behavior of similar compounds due to the absence of specific experimental data in the searched literature.

Investigation of Substituent and Solvent Effects on Electronic Spectra

The electronic spectrum of this compound is significantly influenced by both the bromo-substituent on the phenyl ring and the nature of the solvent.

Solvent Effects: Solvents can interact with the solute molecule in various ways, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. These interactions can stabilize or destabilize the ground and excited electronic states to different extents, leading to shifts in the absorption maxima.

For this compound, the ester group possesses a carbonyl oxygen with lone pairs of electrons, making it a hydrogen bond acceptor. In protic solvents like ethanol, hydrogen bonding to the carbonyl oxygen can lower the energy of the n-orbitals, leading to a hypsochromic shift of the n → π* transition. Conversely, the more polar excited state of a π → π* transition is often stabilized more than the ground state by polar solvents, resulting in a bathochromic shift.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Precise Mass Measurement and Fragmentation Pattern Analysis for Structural Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the confirmation of the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C10H9BrO2), the presence of bromine is a key feature in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (the M and M+2 peaks).

Precise Mass Measurement: The theoretical monoisotopic mass of this compound can be calculated using the exact masses of the most abundant isotopes (12C, 1H, 79Br, 16O). An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis: Electron ionization (EI) is a common technique used in mass spectrometry that causes the molecule to fragment in a reproducible manner. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Loss of the methoxycarbonyl group (-COOCH3): This would lead to a significant fragment ion.

Cleavage of the ester bond: This could result in ions corresponding to the 2-bromophenoxy radical cation or the 2-methylpropenoyl cation.

Loss of a bromine atom: The loss of the bromine radical from the molecular ion would result in a fragment at M-79 or M-81.

McLafferty rearrangement: If applicable, this rearrangement could lead to the formation of a neutral alkene and a charged enol.

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z (for 79Br) | Theoretical m/z (for 81Br) |

| [C10H9BrO2]+• | Molecular Ion | 240.9835 | 242.9815 |

| [C9H6BrO]+• | [M - C4H3O]+ | 212.9602 | 214.9582 |

| [C6H4BrO]+ | [M - C4H5O]+• | 170.9496 | 172.9476 |

| [C4H5O]+ | [M - C6H4BrO]+• | 69.0335 | - |

| [C6H4Br]+ | [M - C4H5O2]+• | 154.9547 | 156.9527 |

Note: The fragmentation data in this table is predictive and based on common fragmentation patterns of similar compounds, as specific experimental HRMS data for this compound was not found in the searched literature.

Mechanistic and Kinetic Aspects of Polymerization of 2 Bromophenyl 2 Methylprop 2 Enoate and Its Co Monomers

Free Radical Homopolymerization Studies of 2-Bromophenyl 2-methylprop-2-enoate

The homopolymerization of this compound via free-radical initiation is a fundamental process for producing polymers with a unique bromine-containing pendant group. The kinetics and mechanism of this reaction are influenced by several factors.

Initiator Systems and Reaction Parameters (e.g., Concentration, Temperature, Solvent Effects)

The free-radical polymerization of this compound is typically initiated by common radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). afinitica.commdpi.com The choice of initiator and its concentration significantly impact the polymerization rate and the molecular weight of the resulting polymer. An increase in initiator concentration generally leads to a higher polymerization rate but lower molecular weight due to an increased number of polymer chains being initiated. afinitica.comresearchgate.net

The choice of solvent also plays a crucial role. The polymerization rate can be influenced by the solvent's polarity and its ability to dissolve both the monomer and the resulting polymer. mdpi.com For instance, some polymerizations are faster in less polar solvents where the polymer may be less soluble, potentially leading to a "gel effect" or autoacceleration. mdpi.com Common solvents for the homopolymer include nitromethane, acetonitrile, and dimethylformamide. afinitica.com

| Parameter | Effect on Polymerization |

| Initiator Concentration | Higher concentration increases rate, decreases molecular weight. |

| Temperature | Higher temperature increases rate. |

| Solvent | Polarity and solubility affect rate and can lead to autoacceleration. |

Kinetic Investigations of Polymerization Rate and Monomer Conversion

Kinetic studies of the homopolymerization of this compound involve monitoring the monomer conversion over time. This is often achieved through techniques like dilatometry or by analyzing samples at different time intervals. The rate of polymerization can be determined from the slope of the conversion versus time plot. researchgate.net

Investigations often reveal a first-order dependence of the polymerization rate on the monomer concentration, which is characteristic of many free-radical polymerizations. cmu.edu The rate of polymerization typically increases with increasing monomer concentration. researchgate.net The relationship between the rate of polymerization and monomer conversion can provide insights into the reaction mechanism, including the onset of autoacceleration, where the polymerization rate increases significantly at higher conversions due to a decrease in the termination rate constant. kpi.ua

Copolymerization Behavior with Diverse Monomer Systems

Copolymerization of this compound with other monomers allows for the tailoring of polymer properties by incorporating different functional groups and altering the polymer backbone.

Statistical Copolymerization with Acrylic and Methacrylic Co-monomers (e.g., 2-hydroxyethyl methacrylate (B99206), n-butyl methacrylate, glycidyl (B131873) methacrylate)

This compound can be statistically copolymerized with a variety of acrylic and methacrylic monomers, including 2-hydroxyethyl methacrylate (HEMA), n-butyl methacrylate (n-BMA), and glycidyl methacrylate (GMA). researchgate.netnih.govresearcher.life This process introduces different functionalities into the final copolymer. For example, copolymerization with HEMA incorporates hydroxyl groups, enhancing hydrophilicity, while GMA introduces reactive epoxy groups for potential cross-linking or further modification. nih.govresearcher.life The composition of the resulting copolymer is dependent on the feed ratio of the monomers and their respective reactivities. researchgate.net

Determination of Monomer Reactivity Ratios (r1, r2) Utilizing Advanced Linearization and Non-linear Methods (e.g., Fineman-Ross, Kelen-Tüdõs, Extended Kelen-Tüdõs, Nonlinear Error-in-Variables Model)

To understand the copolymerization behavior, it is crucial to determine the monomer reactivity ratios, r1 and r2. These ratios describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (r1) versus the other monomer (r2). 182.160.97

Several methods are employed to calculate these ratios from experimental copolymer composition data. Linearization methods like the Fineman-Ross (F-R) and Kelen-Tüdõs (K-T) methods have been traditionally used. researchgate.netresearcher.life The F-R method involves plotting a function of the monomer feed and copolymer composition, where the slope and intercept yield the reactivity ratios. researcher.life The K-T method is a modification that aims to provide more reliable results, especially at the extremes of the feed composition. researchgate.netresearcher.life

More advanced non-linear methods, such as the error-in-variables model (EVM), are now often preferred as they can provide more statistically sound estimates of the reactivity ratios by accounting for errors in both the feed and copolymer composition measurements. researchgate.net The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior. If r1r2 ≈ 1, the copolymerization is ideal and the monomer units are randomly distributed. If r1r2 < 1, there is a tendency towards alternation, and if r1r2 > 1, there is a tendency towards block copolymer formation. 182.160.97

| Method | Description |

| Fineman-Ross (F-R) | A linearization method where the slope and intercept of a plot of feed vs. copolymer composition give r1 and r2. researcher.life |

| Kelen-Tüdõs (K-T) | A modified linearization method to improve accuracy, especially at extreme feed compositions. researcher.life |

| Extended Kelen-Tüdõs (EKT) | A further refinement of the K-T method. researchgate.net |

| Nonlinear Error-in-Variables Model (EVM) | A statistically robust non-linear method that accounts for errors in all variables. researchgate.net |

Influence of Monomer Feed Composition on Copolymer Microstructure and Properties

The composition of the monomer feed directly influences the final copolymer composition and, consequently, its microstructure and properties. researchgate.net By varying the initial ratio of this compound to its co-monomer, copolymers with different mole fractions of each monomer unit can be synthesized. researchgate.net

The monomer sequence distribution along the polymer chain, which is a key aspect of the copolymer microstructure, is determined by the monomer reactivity ratios and the feed composition. 182.160.97 For example, if one monomer is significantly more reactive than the other (e.g., r1 >> r2), the more reactive monomer will be preferentially incorporated into the copolymer, especially at the beginning of the polymerization. 182.160.97 This can lead to a gradient in the copolymer composition along the chain as the more reactive monomer is depleted from the feed.

The incorporation of different co-monomers significantly alters the physical and chemical properties of the resulting polymer. For instance, copolymerizing with a flexible monomer like n-butyl methacrylate can lower the glass transition temperature (Tg) of the copolymer compared to the homopolymer of this compound. researchgate.net Conversely, incorporating a rigid monomer would be expected to increase the Tg. The presence of functional groups from the co-monomer, such as the hydroxyl groups from HEMA or the epoxy groups from GMA, can also impact properties like solubility, adhesion, and chemical reactivity. nih.govresearcher.life

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) methods are powerful tools for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. These techniques operate by establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions.

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method that employs a transition metal complex (commonly copper-based) as a catalyst. The process involves the reversible transfer of a halogen atom (such as bromine from an initiator) between the catalyst and the dormant polymer chain. This reversible activation and deactivation of the polymer chain allows for controlled growth. For a monomer like this compound, an initiator containing a labile halogen, for instance, ethyl α-bromoisobutyrate, would typically be used in conjunction with a copper(I) halide and a suitable ligand. The polymerization would proceed by the addition of monomer units to the growing polymer radical. The rate of polymerization and the degree of control are influenced by factors such as the choice of catalyst, ligand, initiator, solvent, and temperature.

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization is another major CRP technique that offers excellent control over polymer synthesis. RAFT polymerization is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radical adds to the CTA, forming an intermediate radical which can then fragment to release a new radical that can initiate further polymerization. This process establishes an equilibrium between active and dormant chains, leading to a controlled polymerization. The choice of CTA is crucial and depends on the monomer being polymerized. For methacrylates like this compound, a suitable RAFT agent would be selected to ensure efficient chain transfer and control over the polymerization.

Polymer Characterization for Molecular Weight Distribution and Polydispersity

The successful synthesis of well-defined polymers using techniques like ATRP and RAFT is confirmed through detailed characterization of the resulting macromolecules.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for determining the molecular weight distribution of polymers. In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute faster, while smaller coils penetrate the pores to varying extents and have a longer elution time.

This separation by hydrodynamic volume allows for the determination of several key parameters:

Number-Average Molecular Weight (Mn): This is the total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): This average takes into account the molecular weight of each chain, giving greater weight to heavier molecules.

Polydispersity Index (PDI): The PDI is the ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. For an ideal living polymerization, the PDI approaches 1.0, indicating that all polymer chains are of very similar length. In practice, PDI values below 1.2 are generally considered indicative of a well-controlled polymerization.

For poly(this compound) synthesized via ATRP or RAFT, GPC analysis would be essential to confirm the "living" nature of the polymerization. A linear increase in Mn with monomer conversion and low PDI values would provide strong evidence for a controlled process.

While specific experimental data for the polymerization of this compound is not available, the table below illustrates the kind of data that would be generated from GPC analysis in a typical controlled polymerization study.

| Entry | Polymerization Time (h) | Monomer Conversion (%) | Mn (GPC, g/mol ) | Mw (GPC, g/mol ) | PDI (Mw/Mn) |

| 1 | 1 | 25 | 5,200 | 5,600 | 1.08 |

| 2 | 2 | 48 | 10,100 | 11,000 | 1.09 |

| 3 | 4 | 85 | 17,800 | 19,400 | 1.09 |

| 4 | 6 | 95 | 19,900 | 21,700 | 1.09 |

Chemical Reactivity and Transformation Pathways of 2 Bromophenyl 2 Methylprop 2 Enoate Beyond Polymerization

Reactions Involving the Bromine Substituent on the Aryl Moiety

The carbon-bromine bond on the phenyl ring is a key site for synthetic manipulation, particularly through transition metal-catalyzed reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have become fundamental in organic synthesis. wikipedia.orgnobelprize.org The aryl bromide functionality of 2-bromophenyl 2-methylprop-2-enoate makes it an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgyonedalabs.com For this compound, this reaction would involve coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. libretexts.org The base is crucial for the activation of the organoboron reagent to facilitate the transmetalation step. organic-chemistry.org This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. yonedalabs.comorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The copper(I) acetylide, formed in situ, undergoes transmetalation with the palladium(II) complex. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.org This reaction would allow for the introduction of an alkynyl substituent at the 2-position of the phenyl ring, creating conjugated arylalkyne structures. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org In the context of modifying the aryl bromide portion of the molecule, an external alkene would be coupled. The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product. wikipedia.orglibretexts.org This reaction provides a direct method for the arylation of olefins. nih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Palladium Catalyst | Co-catalyst/Ligand | Base | Solvent | Coupling Partner |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Phosphine ligands (e.g., PCy₃, P(t-Bu)₃) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane, THF, DMF, Toluene/Water | Aryl/Vinyl Boronic Acid |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N, piperidine) | THF, DMF | Terminal Alkyne |

| Heck | Pd(OAc)₂, PdCl₂ | Phosphine ligands (e.g., PPh₃, P(o-tol)₃) | K₂CO₃, Et₃N, KOAc | DMF, Acetonitrile | Alkene |

The carbon-bromine bond can be selectively cleaved under reductive conditions to replace the bromine atom with a hydrogen atom, a process known as hydrodebromination. This transformation is useful when the ultimate target structure does not require the bromine substituent that was necessary for a preceding synthetic step. Catalytic hydrogenation is a common method, employing a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen, such as hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium (B1175870) formate. This process effectively converts the aryl bromide into a simple phenyl group, yielding phenyl 2-methylprop-2-enoate.

Transformations of the Methacrylate (B99206) Olefinic Double Bond

The electron-deficient nature of the methacrylate's carbon-carbon double bond, a result of the electron-withdrawing ester group, makes it susceptible to various addition reactions.

The Giese reaction is a method for forming carbon-carbon bonds through the intermolecular addition of a carbon-centered radical to an electron-deficient alkene. The methacrylate moiety in this compound is an excellent radical acceptor for such a transformation. In a typical Giese reaction, a radical is generated from an alkyl halide or another precursor using a radical initiator (like AIBN) and a reducing agent (often a tin hydride, although tin-free methods are now preferred). This radical then adds to the β-carbon of the methacrylate double bond. The resulting radical intermediate is subsequently trapped, often by a hydrogen atom donor, to yield the final product. This reaction allows for the installation of an alkyl group at the β-position of the methacrylate unit.

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.com The methacrylate double bond in this compound can function as a dienophile, particularly due to the electron-withdrawing nature of the adjacent ester group which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com This [4+2] cycloaddition would involve reacting the molecule with a conjugated diene, such as cyclopentadiene (B3395910) or isoprene. nih.gov The reaction typically proceeds under thermal conditions and leads to the formation of a substituted cyclohexene (B86901) ring with a high degree of stereocontrol. masterorganicchemistry.com The reactivity of the dienophile can be further enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen of the ester, making the double bond even more electron-poor. mdpi.com

Hydrolysis and Transesterification Reactions of the Ester Linkage

The ester group is another key reactive site, susceptible to nucleophilic acyl substitution reactions.

Hydrolysis: The ester linkage can be cleaved through hydrolysis, a reaction with water, to yield 2-bromophenol (B46759) and methacrylic acid. This process can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. masterorganicchemistry.com The reaction is reversible.

Base-promoted hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com Subsequent protonation of the resulting carboxylate and phenoxide during workup yields the final products.

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (R'-OH). Under basic conditions, an alkoxide (R'O⁻) acts as the nucleophile, while under acidic conditions, the alcohol is the nucleophile that attacks the protonated carbonyl. masterorganicchemistry.com This reaction is typically driven to completion by using the new alcohol as the solvent, thereby shifting the equilibrium towards the desired product. This allows for the synthesis of a variety of different methacrylate esters while preserving the 2-bromophenyl group for other potential transformations.

Computational Chemistry and Theoretical Modeling of 2 Bromophenyl 2 Methylprop 2 Enoate and Its Polymeric Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental molecular and electronic properties of 2-Bromophenyl 2-methylprop-2-enoate. These calculations provide a basis for understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is frequently employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. mdpi.com For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be performed to determine its most stable three-dimensional structure. metu.edu.tr

Conformational analysis reveals the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. In this compound, key rotational degrees of freedom exist around the C-O ester bond and the C-C bond connecting the phenyl ring to the ester group. X-ray analysis of a structurally similar compound, Methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, shows that the methylacrylate moiety is nearly planar and adopts an extended conformation. nih.govresearchgate.net The dihedral angle between the benzene (B151609) ring and the mean plane of the methylacrylate moiety in this related compound was found to be 28.3(1)°. nih.govresearchgate.net A similar non-planar arrangement between the phenyl ring and the methacrylate (B99206) group would be expected for this compound due to steric hindrance.

Table 1: Predicted Geometrical and Electronic Properties of this compound (Representative Data)

| Property | Predicted Value | Significance |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | ~1.21 Å | Typical double bond character of a carbonyl group. |

| C-O (ester) | ~1.35 Å | Partial double bond character due to resonance. |

| O-C (phenyl) | ~1.40 Å | Single bond character. |

| C-Br | ~1.90 Å | Standard carbon-bromine bond length. |

| Bond Angles (°) | ||

| O=C-O | ~125° | Reflects sp² hybridization of the carbonyl carbon. |

| C-O-C (ester) | ~118° | Standard ester linkage angle. |

| Dihedral Angle (°) | ||

| Phenyl Ring vs. Ester Plane | ~30 - 40° | Indicates a twisted conformation to minimize steric strain. |

| Electronic Properties | ||

| Dipole Moment | ~2.0 - 2.5 D | Indicates a moderately polar molecule. |

| Mulliken Charge on C=O Carbon | Positive | Reflects the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on C=O Oxygen | Negative | Reflects the nucleophilic nature of the carbonyl oxygen. |

Note: The values in this table are representative and based on DFT calculations of similar aromatic ester compounds. Actual values for this compound would require specific calculations.

Vibrational frequency calculations are a key component of computational chemistry, providing a theoretical infrared (IR) spectrum that can be directly compared with experimental data. openmopac.net These calculations are typically performed at the same level of theory as the geometry optimization. nih.gov The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. openmopac.net

For this compound, the calculated vibrational spectrum would show characteristic absorption frequencies for its various functional groups. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, which improves agreement with experimental spectra. tandfonline.commdpi.com

The key expected vibrational modes for this compound include the C=O stretch of the ester, the C=C stretch of the methacrylate group, C-O stretching vibrations, and modes associated with the bromo-substituted aromatic ring. spectroscopyonline.comspectroscopyonline.com Aromatic compounds typically show C-H stretching just above 3000 cm⁻¹ and characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region. pressbooks.pubopenstax.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3030 | Medium |

| Alkene =C-H Stretch | 3020 - 3000 | Medium |

| C=O Stretch (Ester) | 1730 - 1715 | Strong |

| C=C Stretch (Methacrylate) | 1640 - 1630 | Medium-Strong |

| Aromatic C=C Ring Stretches | 1600 - 1450 | Medium to Weak |

| Asymmetric C-C-O Stretch | 1310 - 1250 | Strong |

| Symmetric O-C-C Stretch | 1130 - 1100 | Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

Note: These frequency ranges are based on established data for aromatic esters and related functional groups. spectroscopyonline.comthieme-connect.de

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wuxiapptec.com

For this compound, the FMO analysis would be crucial for predicting its behavior in polymerization reactions. The energy of the HOMO, the energy of the LUMO, and the HOMO-LUMO energy gap (ΔE) are key descriptors of reactivity. schrodinger.com A small HOMO-LUMO gap generally indicates high reactivity, as less energy is required for electronic excitation. wikipedia.org

In a methacrylate monomer, the HOMO and LUMO are typically localized on the C=C double bond, indicating that this is the primary site for radical attack and polymerization. The electron-withdrawing nature of the ester group and the bromophenyl ring would be expected to lower the energy of both the HOMO and LUMO compared to a simple alkyl methacrylate. DFT calculations can provide precise energy values and visual representations of these orbitals. nih.gov

Table 3: Representative Frontier Molecular Orbital Properties for a Methacrylate Monomer

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Relates to the ionization potential and nucleophilicity. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A smaller gap suggests higher reactivity in polymerization. |

Note: These values are representative for methacrylate-type monomers and would need to be specifically calculated for this compound.

Molecular Modeling and Simulation of Polymer Systems

While quantum mechanics is ideal for single molecules, molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study the behavior of large systems like polymers. nih.govyoutube.com These simulations model the polymer as a collection of atoms interacting through a set of classical force fields, allowing for the investigation of macroscopic properties from the collective motion of atoms over time. youtube.com

Molecular dynamics simulations can predict the preferred conformation of poly(this compound) chains. A polymer's conformation describes the three-dimensional shape it adopts due to rotations around the single bonds of its backbone. youtube.com For this polymer, the bulky bromophenyl pendant groups would introduce significant steric hindrance, restricting the rotation and leading to a more rigid chain compared to polymers with smaller side groups. mit.edu

In the solid state, the arrangement of these chains determines whether the polymer is amorphous or crystalline. The random placement of the bulky side groups in an atactic polymer would likely prevent regular packing, resulting in a completely amorphous structure, similar to atactic polystyrene. mit.eduwikipedia.org The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, could also be estimated from simulations. wikipedia.org

Theoretical methods can be employed to predict the most likely mechanism for the polymerization of this compound and to estimate the associated kinetic parameters. Like other methacrylate monomers, it is expected to undergo free-radical polymerization. mdpi.combohrium.com

Computational studies can model the elementary steps of this chain reaction:

Initiation: Modeling the decomposition of an initiator to form radicals and the subsequent attack of a radical on the monomer's C=C double bond. arxiv.orgarxiv.org

Propagation: Simulating the repeated addition of monomer units to the growing polymer radical chain. The activation energy for this step is a key kinetic parameter. acs.org

Termination: Investigating the mechanisms by which two growing chains combine or disproportionate to end the polymerization process.

Kinetic models can be developed to predict the rate of polymerization (Rp) and the evolution of monomer conversion over time. kpi.ua For methacrylates, polymerization is often characterized by autoacceleration, known as the gel effect or Trommsdorff–Norrish effect, where the polymerization rate increases dramatically at high conversions due to a decrease in the termination rate in the viscous medium. acs.org Kinetic simulations can incorporate diffusion-controlled reaction models to capture this phenomenon. kpi.uaacs.org DFT calculations can also support these models by providing the activation barriers for the elementary reaction steps. ethz.ch

Computational Insights into Structure-Property Relationships for Designed Materials

Information not available in the searched scientific literature.

Advanced Functional Material Development and Applications of Derived Polymers

Optical Properties and High Refractive Index Materials from Brominated Methacrylates

Design and Synthesis of Polymers for Lithographic Applications and Optical Devices

Polymer-Based Coatings for Enhanced Surface Protection

Copolymers for Corrosion Protection Applications

There is no available research on the synthesis or application of copolymers containing 2-Bromophenyl 2-methylprop-2-enoate for corrosion protection. Studies on other brominated polymers for anti-corrosion coatings exist, but none specifically investigate the efficacy of polymers derived from this particular monomer.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Separation

Adsorption Studies and Imprinting Factor Analysis for Target Molecules

Consequently, with no information on the synthesis of MIPs using this compound, there are no corresponding adsorption studies or imprinting factor analyses to report.

Table of Chemical Compounds Mentioned

Since no specific research findings could be presented, a table of mentioned compounds beyond the subject compound itself cannot be compiled.

Electro-optical and Sensor Applications of Bromophenyl Methacrylate (B99206) Polymers

The incorporation of bromine atoms into phenyl methacrylate polymer backbones presents a compelling strategy for the development of advanced functional materials with tailored electro-optical and sensing properties. The high atomic weight and polarizability of bromine can influence key material characteristics such as refractive index, charge transport, and luminescence. While research into the specific applications of poly(this compound) is still an emerging field, the broader class of bromophenyl methacrylate polymers holds promise for innovative technologies, particularly in the realms of organic light-emitting diodes (OLEDs) and chemical sensors.

Development of Materials for Organic Light-Emitting Diodes (OLEDs) and Chemical Sensing

The functionalization of methacrylate polymers with bromophenyl groups offers a pathway to novel materials for OLEDs and chemical sensors. In the context of OLEDs, the introduction of bromine can enhance intersystem crossing, a critical process for achieving high-efficiency phosphorescent OLEDs. Furthermore, the bromine substituent can be a site for further chemical modification, allowing for the attachment of various chromophores or charge-transporting moieties.

In the domain of chemical sensing, bromophenyl methacrylate polymers can serve as versatile platforms for the fabrication of sensitive and selective detection systems. The presence of the aromatic ring and the bromine atom can induce specific interactions with analyte molecules, leading to measurable changes in the polymer's optical or electronic properties. For instance, these polymers can form the basis of molecularly imprinted polymers (MIPs), which are engineered to recognize and bind to specific target molecules with high affinity and selectivity. mdpi.com The creation of porous polymeric materials that can be tailored for specific analytes is a significant area of research. nih.gov

While direct research on poly(this compound) for these applications is limited in publicly available literature, studies on analogous materials provide valuable insights. For example, copolymers incorporating brominated monomers have been investigated for their corrosion protection properties on metals, indicating their potential for creating robust and environmentally stable sensor coatings. researchgate.net The synthesis of such copolymers often involves free radical polymerization techniques, allowing for control over the material's final properties by adjusting the monomer feed ratios. researchgate.net

Furthermore, the field of electrochemical sensors has also utilized methacrylate-based copolymers. These materials can be modified with nanoparticles and redox-active molecules to create sensitive platforms for detecting a variety of analytes. nih.gov The ability to copolymerize functional monomers, such as those containing a bromophenyl group, with other monomers provides a high degree of tunability for the sensor's performance.

The swelling behavior and mechanical properties of methacrylate-based hydrogels are also critical for certain sensor designs, particularly those operating in aqueous environments. rsc.org The incorporation of a hydrophobic monomer like this compound into a hydrogel network could modulate its response to pH or ionic strength, offering another avenue for sensor development.

Research into related brominated compounds, such as N-(p-bromophenyl)-2-methacrylamide, has demonstrated the role of the bromophenyl group in influencing the thermal stability and protective properties of the resulting polymers. researchgate.net These findings suggest that poly(this compound) could exhibit similar enhancements in material properties relevant to the durability and performance of OLED and sensor devices.

As research continues, it is anticipated that the unique combination of properties afforded by the 2-bromophenyl methacrylate moiety will be further explored, leading to the development of novel and high-performance electro-optical and sensing devices.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-bromophenyl 2-methylprop-2-enoate?

- Methodological Answer : The compound is typically synthesized via esterification of 2-bromophenol with methacryloyl chloride in the presence of a base catalyst (e.g., triethylamine) under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography using silica gel are recommended . For regioselective bromination, electrophilic aromatic substitution (EAS) with controlled stoichiometry of bromine in acetic acid can optimize yield .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the ester linkage and bromophenyl substitution pattern. The methacrylate moiety shows characteristic vinyl proton resonances at δ 5.5–6.3 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 255.09 g/mol) and isotopic patterns for bromine.

- X-ray Crystallography : Single-crystal X-ray diffraction (via SHELX software) resolves spatial conformation and bond angles, critical for structure-activity studies .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products. Store the compound in amber vials at –20°C under inert gas (argon) to prevent photolytic debromination and hydrolysis. Periodic FT-IR analysis detects ester bond cleavage .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity and temperature variations. Use a standardized protocol:

Measure solubility in a solvent series (e.g., hexane, DCM, THF, DMSO) via gravimetric analysis.

Employ differential scanning calorimetry (DSC) to correlate solubility with thermal phase transitions.

Validate results against computational COSMO-RS models to account for solvent-solute interactions .

Q. What role does this compound play in radical copolymerization studies?

- Methodological Answer : The compound acts as a bromine-functionalized monomer for synthesizing block copolymers. Use AIBN as a thermal initiator in bulk polymerization. Monitor kinetics via -NMR to track vinyl group consumption. The bromine substituent enables post-polymerization modifications (e.g., Suzuki coupling for aryl-functionalized materials) .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be optimized for pharmaceutical intermediates?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

- Kinetic Control : Use low temperatures (–10°C) to favor SN2 pathways and minimize elimination byproducts. Validate product purity via GC-MS .

Q. What strategies mitigate toxicity risks during in vitro biological studies involving this compound?

- Methodological Answer :

Dose-Response Assays : Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC values.

Metabolite Screening : Use LC-MS to identify hydrolytic products (e.g., 2-bromophenol) and assess their cytotoxicity.

Handling Protocols : Adhere to occupational exposure limits (OELs) for methacrylate derivatives (STEL: 50 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.